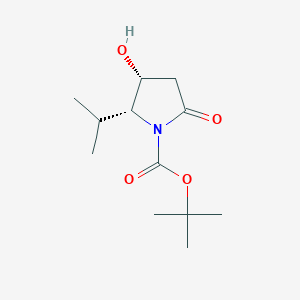

Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate

説明

Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a bicyclic framework with hydroxyl, ketone, and isopropyl substituents. The stereochemistry at positions 2 and 3 (both R-configurations) and the tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom are critical to its structural and functional properties.

特性

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3/t8-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIQWEXQRFSHLG-PSASIEDQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1[C@@H](CC(=O)N1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group is often introduced via a stereoselective reduction of a ketone precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and yield. Flow microreactor technology allows for precise control over reaction conditions, leading to more consistent product quality and reduced waste .

化学反応の分析

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as NaBH4 or LiAlH4.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: NaBH4, LiAlH4

Substitution: Strong acids or bases, nucleophiles like amines or alcohols

Major Products

Oxidation: Conversion of the hydroxy group to a ketone

Reduction: Conversion of the ketone group to a secondary alcohol

Substitution: Formation of various esters or amides depending on the nucleophile used

科学的研究の応用

Applications in Medicinal Chemistry

1. Anticancer Activity

Research indicates that tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features facilitate interactions with specific molecular targets involved in cancer progression, offering a potential lead for new anticancer drugs .

2. Antimicrobial Properties

The compound has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This antimicrobial activity highlights its potential as a scaffold for developing new antibiotics.

3. Neurological Applications

This compound is being investigated for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially leading to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Applications in Organic Synthesis

1. Synthetic Intermediates

Due to its functional groups, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as:

- Esterification : Reacting with carboxylic acids to form new esters.

- Reduction : Converting ketones to alcohols using reducing agents.

These transformations expand its utility in synthetic organic chemistry, allowing researchers to create diverse compounds for pharmaceutical applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the compound's effect on cancer cell lines | Induced apoptosis in breast cancer cells; potential lead for drug development |

| Antimicrobial Research | Evaluated efficacy against bacterial strains | Effective against E. coli and Staphylococcus aureus; potential for antibiotic development |

| Neuroprotective Effects | Assessed protection against oxidative stress | Reduced neuronal cell death in vitro; implications for neurodegenerative disease treatment |

作用機序

The mechanism by which Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the hydroxy and ketone groups allows for hydrogen bonding and other interactions with target proteins, influencing their activity and function.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives from the literature.

* Estimated based on structural analogs.

Key Findings:

Functional Group Diversity :

- The target compound lacks the spiro-indole or azido groups seen in analogs like 328 and 24, respectively. Its hydroxyl and ketone groups suggest polarity intermediate between 328 (hydrophobic silyl/propenyl groups) and 24 (polar azido/silyl-oxy motifs) .

- Compound 24 highlights the utility of azide groups for click chemistry, a feature absent in the target compound but relevant for bioconjugation .

Stereochemical Complexity :

- The 2R,3R configuration of the target compound contrasts with the 2S configuration in 328 and 330. Such stereochemical differences influence binding affinity in enzyme inhibitors and pharmacokinetic properties .

Synthetic Strategies: Compound 330 employs OsO4 for dihydroxylation and Pb(OAc)4 for oxidative cleavage, whereas the target compound’s synthesis likely requires stereocontrolled ketone formation (e.g., via Sharpless oxidation) .

Physicochemical Properties :

- The target compound’s Boc group enhances solubility in organic solvents, similar to 328 and 330. However, its hydroxyl and ketone groups may reduce lipophilicity compared to 328’s silyl/propenyl substituents .

Research Implications

The this compound represents a versatile scaffold for further functionalization. Its comparison with analogs underscores the importance of:

- Stereochemistry : The 2R,3R configuration may offer unique selectivity in chiral catalysis or receptor binding.

- Functional Group Engineering : Introducing azides (as in 24) or spiro-cycles (as in 328) could expand its utility in drug discovery .

生物活性

Tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by its unique structural features, including a tert-butyl group and a hydroxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor and modulator of cellular pathways.

- Molecular Formula : C₁₆H₃₁N₃O₄

- Molecular Weight : 303.44 g/mol

- CAS Number : 1824507-86-9

Structural Characteristics

The compound's structure includes:

- A pyrrolidine ring that is crucial for its biological activity.

- A hydroxy group that may participate in hydrogen bonding, enhancing its interaction with biological targets.

- A keto group that could influence the compound's reactivity and stability.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of specific enzymes, thereby preventing substrate access and subsequent catalytic activity. This mechanism is common among many drug candidates targeting metabolic pathways .

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways. This modulation can affect various cellular responses, including proliferation and apoptosis.

Case Studies and Findings

- Inhibition of Enzymes : In vitro studies have demonstrated that this compound inhibits the activity of enzymes involved in metabolic processes. For example, it was shown to inhibit the enzyme Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment .

- Anti-inflammatory Effects : Another study highlighted its potential anti-inflammatory properties. The compound was found to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a role in modulating immune responses .

- Neuroprotective Activity : Preliminary research indicates that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer’s disease. It appears to stabilize certain proteins involved in neurodegeneration .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that variations in substituents on the pyrrolidine ring significantly affect biological activity:

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| Tert-butyl (2S,3S)-3-hydroxy-5-oxo-pyrrolidine | Different stereochemistry | Moderate enzyme inhibition |

| Tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine | Benzyl substitution | Enhanced receptor modulation |

| Tert-butyl (2S,3S)-3-hydroxy-2-methyl-pyrrolidine | Methyl substitution | Lowered anti-inflammatory response |

This table illustrates how slight modifications can lead to significant changes in pharmacological profiles.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing tert-butyl (2R,3R)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Functionalization of the pyrrolidine ring : Introduction of hydroxy and oxo groups via oxidation or hydroxylation reactions under controlled pH and temperature .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, requiring anhydrous conditions and bases like NaH or KOtBu .

- Stereochemical control : Chiral auxiliaries or catalysts may be employed to achieve the (2R,3R) configuration, as seen in analogous syntheses using Pd-mediated cross-coupling or enzymatic resolution .

Example reaction table:

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Boc₂O, THF, 0°C | Boc protection | 85% |

| 2 | OsO₄, NMO, acetone | Dihydroxylation | 70% |

| 3 | Dess–Martin periodinane | Oxidation to ketone | 90% |

Q. How is the stereochemistry of this compound confirmed experimentally?

- NMR Spectroscopy : - and -NMR are used to analyze coupling constants (e.g., vicinal values) and NOE effects to confirm spatial arrangements .

- X-ray Crystallography : Definitive confirmation of the (2R,3R) configuration via crystal structure analysis .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases to validate enantiopurity .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Limited data available; assume acute toxicity and use PPE (gloves, goggles, fume hood).

- Reactivity : Avoid strong oxidizers due to the ketone and ester groups.

- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction yields be optimized during hydrogenation or oxidation steps?

- Catalyst Selection : Pd/C or PtO₂ for selective hydrogenation; adjust H₂ pressure (1–3 atm) to minimize over-reduction .

- Solvent Effects : Use polar aprotic solvents (e.g., THF) for oxidation with Dess–Martin periodinane to enhance solubility and reaction rate .

- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates in oxidation steps, improving regioselectivity .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Mechanistic Analysis : Probe competing pathways (e.g., SN1 vs. SN2) via kinetic isotope effects or DFT calculations .

- Protecting Group Tuning : Replace Boc with Fmoc to alter steric hindrance and influence transition states .

- Additives : Use chiral ligands (e.g., BINAP) in asymmetric catalysis to enforce desired configurations .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

- Molecular Docking : The hydroxy and ketone groups form hydrogen bonds with enzyme active sites (e.g., kinases or proteases) .

- SAR Studies : Modify the isopropyl or tert-butyl groups to assess binding affinity changes. For example, bulkier substituents may enhance selectivity but reduce solubility .

- In Vitro Assays : Test inhibition of target enzymes (IC₅₀ measurements) using fluorescence or calorimetry .

Q. What analytical methods differentiate this compound from structurally similar derivatives?

- HRMS : Exact mass determination (e.g., C₁₃H₂₃NO₄ requires m/z 281.1627) .

- IR Spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) and hydroxy bands (3200–3600 cm⁻¹) .

- Chromatography : UPLC with PDA detection to resolve co-eluting isomers .

Methodological Notes

- Contradictions in Data : Discrepancies in synthetic yields (e.g., 59% vs. 99% in hydrogenation steps) may arise from catalyst loading or solvent purity. Replicate conditions from peer-reviewed protocols .

- Advanced Characterization : Combine X-ray, NMR, and computational modeling (e.g., Gaussian) for unambiguous structural assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。